1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea
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Overview
Description
3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-1-(4-METHOXYPHENYL)UREA is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-1-(4-METHOXYPHENYL)UREA typically involves multi-step reactions. One common method includes the condensation of an aryl aldehyde with 2-aminopyridine, followed by cycloaddition with tert-butyl isocyanide . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
In an industrial setting, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as iodine can be used to facilitate the reaction at room temperature, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-1-(4-METHOXYPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-1-(4-METHOXYPHENYL)UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. It can inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The pathways involved include the inhibition of kinases and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and are known for their biological activities.
Imidazo[1,5-a]quinoxalines: These compounds also exhibit a wide range of biological activities, including anticancer and antibacterial properties.
Uniqueness
3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-1-(4-METHOXYPHENYL)UREA is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H19N5O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C21H19N5O2/c1-14-4-5-15(19-13-26-11-3-10-22-20(26)24-19)12-18(14)25-21(27)23-16-6-8-17(28-2)9-7-16/h3-13H,1-2H3,(H2,23,25,27) |
InChI Key |
DJHGVDZOVJEPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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